molecular formula C18H29NO B5082426 1-[5-(4-ethylphenoxy)pentyl]piperidine CAS No. 418781-83-6

1-[5-(4-ethylphenoxy)pentyl]piperidine

Cat. No.: B5082426
CAS No.: 418781-83-6
M. Wt: 275.4 g/mol
InChI Key: LKUBDHSPUBVHHK-UHFFFAOYSA-N
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Description

1-[5-(4-Ethylphenoxy)pentyl]piperidine is a synthetic piperidine derivative characterized by a pentyl chain bridging a piperidine ring and a 4-ethylphenoxy substituent. The compound’s structure combines hydrophobic (pentyl chain, ethylphenoxy) and basic (piperidine) moieties, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where such interactions are critical.

Properties

IUPAC Name

1-[5-(4-ethylphenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-17-9-11-18(12-10-17)20-16-8-4-7-15-19-13-5-3-6-14-19/h9-12H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUBDHSPUBVHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281901
Record name 1-[5-(4-Ethylphenoxy)pentyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-83-6
Record name 1-[5-(4-Ethylphenoxy)pentyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418781-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4-Ethylphenoxy)pentyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[5-(4-ethylphenoxy)pentyl]piperidine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[5-(4-Ethylphenoxy)pentyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(4-Ethylphenoxy)pentyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(4-ethylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues with Phenoxy Substituents

(a) 1-(5-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)pentyl)piperidine (Compound 3q)
  • Structure: Features a 4H-1,2,4-triazole substituent instead of 4-ethylphenoxy.
  • Molecular Weight : 314.43 g/mol (as HCl salt).
  • Key Properties :
    • Exhibits moderate yield (77%) and melting point (70–74°C).
    • NMR data indicate conformational flexibility in the pentyl chain and piperidine ring .
(b) Nizubaglustat
  • Structure : (2S,3R,4R,5S)-1-{5-[(2-fluoro-[1,1'-biphenyl]-4-yl)methoxy]pentyl}-2-(hydroxymethyl)piperidine-3,4,5-triol.
  • Molecular Weight: 449.52 g/mol (C₂₄H₃₂FNO₅).
  • Key Properties :
    • FDA-approved drug with a complex stereochemistry and hydroxyl groups for enhanced solubility.
  • Comparison: The fluorinated biphenyl and hydroxymethyl groups in nizubaglustat contrast with the simpler 4-ethylphenoxy group in the target compound, highlighting trade-offs between hydrophobicity and bioavailability .

Piperidine Derivatives with Aromatic or Heterocyclic Moieties

(a) Piperine
  • Structure : 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine.
  • Molecular Weight : 285.33 g/mol.
  • Key Properties: Natural alkaloid with MAO-A/MAO-B inhibitory activity (IC₅₀ = 7–15 μM for MAO-A). The conjugated dienone and benzodioxole groups enable π-π stacking and hydrogen bonding .
  • Comparison: Unlike piperine’s conjugated system, 1-[5-(4-ethylphenoxy)pentyl]piperidine lacks electron-rich aromatic systems, which may reduce its affinity for enzymes like MAO.
(b) 1-(3-Phenylbutyl)piperidine Derivatives
  • Structure : Piperidine linked to phenylbutyl chains (e.g., compounds 37, 62, 75).
  • Key Properties :
    • Demonstrated binding to sigma-1 receptors (S1R) via salt bridge interactions with Glu172.
    • Larger hydrophobic substituents (e.g., cyclohexyl) improve fit into hydrophobic cavities .
  • Comparison: The shorter butyl chain in these derivatives vs. the pentyl chain in this compound may affect binding orientation and potency.

Pharmacologically Active Piperidines

(a) 1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine (Methoxphenidine)
  • Structure : Piperidine with methoxyphenyl and phenylethyl groups.
  • Key Properties :
    • Psychoactive compound targeting NMDA receptors.
    • Methoxy group enhances CNS penetration .
  • Comparison: The ethylphenoxy group in the target compound may offer milder CNS effects compared to methoxphenidine’s strong psychoactivity.
(b) 1-[5-(5-Oxo-5-piperidin-1-yl-penta-1,3-dienyl)-benzo[1,3]dioxol-2-yl] Derivatives
  • Structure : Piperidine linked to benzo[1,3]dioxole via a pentadienyl chain.
  • Key Properties :
    • Active against AZT-resistant HIV strains.
    • Piperidine’s basic nitrogen is critical for antiviral activity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Substituent Pharmacological Activity Reference
This compound ~277.41 (estimated) 4-Ethylphenoxy, pentyl chain Hypothetical: Receptor modulation
Piperine 285.33 Benzodioxole, conjugated dienone MAO inhibition
Compound 3q 314.43 4H-Triazole Synthetic intermediate
Nizubaglustat 449.52 Fluorobiphenyl, hydroxymethyl Enzyme inhibition (FDA-approved)
Methoxphenidine 297.41 Methoxyphenyl, phenylethyl NMDA receptor antagonism

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 1-[5-(4-ethylphenoxy)pentyl]piperidine derivatives?

  • Methodological Answer : A common strategy involves condensation reactions between piperidine intermediates and substituted phenoxyalkyl halides. For example, Schiff base derivatives of piperidine can be synthesized by reacting aldehydes with 3-amino-1,2,4-triazole-5-thiol in the presence of piperidine, followed by spectroscopic characterization (FT-IR, NMR) to confirm structural integrity . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to enhance yield and purity.

Q. How can researchers ensure safety when handling piperidine derivatives in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications: wear PPE (gloves, goggles), use fume hoods, and avoid inhalation or skin contact. Piperidine derivatives like 4-oxopiperidine (CAS 41661-47-6) are classified as skin/eye irritants (H315, H319) and respiratory irritants (H335). Emergency measures include rinsing eyes with water for ≥15 minutes and using alcohol-resistant foam for fire suppression .

Q. What computational tools are used for preliminary pharmacokinetic profiling of piperidine-based compounds?

  • Methodological Answer : ADMET Predictor™ and MedChem Designer™ are employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). For instance, QSAR models using pIC50 values (-log IC50) can correlate structural descriptors (e.g., logP, polar surface area) with serotonin transporter (SERT) inhibition activity. Training sets (70% of data) and test sets (30%) are split via the Kennard-Stone algorithm to validate models .

Advanced Research Questions

Q. How do structural modifications to the phenoxyalkyl chain impact biological activity in piperidine derivatives?

  • Methodological Answer : Modifying chain length or substituents (e.g., ethyl, fluoro) alters lipophilicity and target binding. For example, replacing a pentyl chain with a shorter alkyl group reduces SERT inhibition (IC50 increases from 2.0 µM to 8.6 µM in analogues). Use molecular docking (e.g., AutoDock Vina) to analyze interactions with binding pockets and validate with in vitro assays .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from oversimplified QSAR descriptors. Cross-validate predictions with orthogonal methods:

  • Step 1 : Re-optimize molecular descriptors (e.g., 3D electrostatic potentials).
  • Step 2 : Perform meta-analysis of similar compounds (e.g., 5-HT7 receptor agonists with biphenyl-piperazine scaffolds) to identify confounding variables .
  • Step 3 : Use machine learning (Random Forest, SVM) to integrate multi-parametric data (e.g., IC50, logD, metabolic stability) .

Q. How can AI-driven target prediction improve the design of piperidine-based therapeutics?

  • Methodological Answer : AI platforms (e.g., DeepChem, AlphaFold) predict binding affinities for >20 pharmacological targets (enzymes, GPCRs). For example:

  • Case Study : Piperidine-incorporated 5-HT7R agonists showed enhanced metabolic stability compared to piperazine analogues. Prioritize targets with high confidence scores (p < 0.05) and validate via in vitro radioligand binding assays .

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